Fmoc-Dbg-OH
Description
The Expanding Landscape of Non-Canonical Amino Acids in Peptide Research
The field of peptide research has moved beyond the exclusive use of the 20 proteinogenic amino acids. nih.gov Scientists are increasingly turning to non-canonical amino acids (ncAAs) to create designer peptides with enhanced drug-like qualities. nih.govacs.org These unique building blocks, which are not directly encoded by the genetic code, offer a way to overcome the limitations of natural peptides, such as poor stability in the gastrointestinal tract and low bioavailability. nih.govnih.gov The inclusion of ncAAs can lead to peptides with improved stability, specific secondary structures, and unique biological functions. nih.govresearchgate.net Nature itself provides inspiration for this approach, with many naturally occurring peptides, particularly antimicrobial ones, incorporating ncAAs. nih.gov The growing toolbox of ncAAs presents both opportunities and challenges, pushing researchers to develop new technologies to efficiently explore the vast potential of these novel building blocks in drug discovery. nih.gov
Strategic Significance of α,α-Dialkyl Glycines in Peptide Design and Engineering
Among the various classes of ncAAs, α,α-dialkyl glycines are one of the most extensively studied. nih.gov These compounds, characterized by two alkyl substituents on the α-carbon, introduce significant conformational constraints into peptide backbones. acs.org This structural restriction is of great strategic importance in peptide design as it can stabilize specific secondary structures, such as helices. nih.govacs.org The prototype of this class, α-aminoisobutyric acid (Aib), is well-known for its ability to induce helical conformations. nih.govacs.org
The higher homologues of Aib, such as diethylglycine (Deg), di-n-propylglycine (Dpg), and di-n-butylglycine (B3342526) (Dbg), have also been investigated for their impact on peptide structure. acs.org The incorporation of these bulky α,α-dialkyl glycines can influence the folding and membrane-permeating abilities of peptides. acs.org For instance, studies on peptaibolin analogues have shown that replacing native Aib residues with other α,α-dialkyl glycines can lead to peptides with a greater propensity to form α-helical structures and permeate cell membranes. acs.org The ability of these residues to adopt both helical and extended conformations provides a versatile tool for peptide engineers to fine-tune the structural and, consequently, the functional properties of synthetic peptides. acs.org
Historical Development and Current Paradigms of Fmoc-Based Solid-Phase Peptide Synthesis
The synthesis of peptides was revolutionized by the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield. peptide.com This technique involves assembling a peptide chain on an insoluble resin support, which simplifies the purification process at each step. wikipedia.org Initially, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy was prevalent. wikipedia.org
A significant advancement came in the 1970s with the introduction of the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of amino acids. peptide.comnih.gov This led to the development of the Fmoc/tBu (Fmoc/tert-butyl) strategy, which offered a milder alternative to the acid-based deprotection steps of the Boc methodology. nih.govbiotage.com The Fmoc group is stable under acidic conditions but can be readily removed by a mild base, typically piperidine (B6355638). biotage.com This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which can be removed simultaneously with cleavage of the peptide from the resin using trifluoroacetic acid (TFA). wikipedia.org
Fmoc-based SPPS has become the dominant method for peptide synthesis in research due to its compatibility with a wide range of chemistries, including the synthesis of modified peptides containing post-translational modifications. nih.gov The process is also readily automated, further enhancing its efficiency and appeal. nih.gov The strong UV absorbance of the fluorenyl group released during deprotection provides a convenient method for monitoring the progress of the synthesis. wikipedia.org
Fmoc-Dbg-OH: Properties and Research Findings
This compound, or N-Fmoc-α,α-dibutylglycine, is a specific α,α-dialkyl amino acid derivative that is utilized in Fmoc-based solid-phase peptide synthesis. peptide.comchemimpex.com The presence of the two n-butyl side chains makes it a bulky and lipophilic building block. chemimpex.comiris-biotech.de
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C25H31NO4 | peptide.com |
| Molecular Weight | 409.6 g/mol | peptide.com |
| Appearance | White powder | chemimpex.com |
| Purity | ≥ 95% (HPLC) | chemimpex.com |
| Storage Temperature | 2-8°C | iris-biotech.de |
| CAS Number | 218926-48-8 | chemimpex.comwuxiapptec.com |
Research has explored the impact of incorporating bulky α,α-dialkyl glycines like Dbg into peptide structures. Studies on model peptides have shown that while residues like Aib strongly favor helical conformations, higher dialkyl glycines such as Dpg and Dbg can also adopt fully extended conformations. acs.org This conformational flexibility can be strategically employed in peptide design. For example, in studies of alamethicin, a peptide antibiotic, the replacement of Aib with bulkier α,α-dialkyl glycines was investigated to understand the impact on the peptide's helical structure and its ability to form channels in membranes. researchgate.net The incorporation of Dbg and other similar residues has been shown to influence the helicity and membrane permeability of peptides, highlighting their potential in creating peptidomimetics with tailored properties. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-3-5-15-25(23(27)28,16-6-4-2)26-24(29)30-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22H,3-6,15-17H2,1-2H3,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQORNJHCFWMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211802 | |
| Record name | 2-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218926-48-8 | |
| Record name | 2-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218926-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving Fmoc Dbg Oh
Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-Dbg-OH Incorporation
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the predominant method for producing synthetic peptides. nih.govacs.org The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support. researchgate.net The incorporation of sterically demanding residues like this compound necessitates significant optimization of standard SPPS protocols.
Optimization of Coupling Efficiencies for Sterically Hindered Amino Acids
The central challenge in incorporating this compound is overcoming the steric hindrance to form a peptide bond. The bulky dibutyl groups shield the carboxyl group, slowing down the acylation reaction with the free amine of the resin-bound peptide. To address this, highly reactive coupling reagents and optimized reaction conditions are essential.
Common strategies include the use of phosphonium (B103445) and aminium/uronium salt-based coupling reagents, which are known for their high reactivity. bachem.com Reagents such as HATU, HBTU, and PyAOP are often more effective than standard carbodiimide (B86325) methods for coupling hindered amino acids. peptide.com These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), form highly reactive acylating species that can overcome the steric barrier. bachem.commdpi.com For particularly difficult couplings, PyBOP and the even more reactive PyBrOP have been employed. bachem.com
An alternative approach involves the use of N,N'-diisopropylcarbodiimide (DIC) in combination with a nucleophilic additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or, more commonly today, OxymaPure (ethyl cyano(hydroxyimino)acetate). acs.orgcsic.es This combination forms a reactive OBt or Oxyma active ester, which mediates the coupling. peptide.com Pre-activation of the this compound with the coupling reagents for a short period before addition to the resin can also enhance coupling efficiency. csic.es In some cases, specialized reagents like BOP-Cl have been used specifically to couple Fmoc-α,α-dialkylamino acids. peptide.com
To further drive the reaction to completion, extended coupling times and "double coupling" (repeating the coupling step) are common practices. acs.org
| Coupling Reagent Class | Examples | Activation Mechanism | Notes for Hindered Residues |
|---|---|---|---|
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Forms highly reactive O-acylisourea ester in the presence of a base (e.g., DIPEA). | Generally provide high coupling rates and are preferred for difficult sequences. HATU is often considered superior due to lower racemization risk. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Forms a reactive phosphonium-oxybenzotriazole ester. | Highly effective for hindered couplings, including N-methylated amino acids. PyAOP and PyBrOP are particularly potent. peptide.com |
| Carbodiimides | DIC, EDC | Forms a reactive O-acylisourea intermediate, which is converted to an active ester by an additive. | Almost always used with an additive like OxymaPure or HOBt to increase efficiency and suppress racemization. bachem.comcsic.es |
| Specialty Reagents | BOP-Cl | Forms an acyl chloride or other highly reactive species. | Reported for efficient coupling of Boc-amino monothioacids and attachment of Fmoc-α,α-dialkylamino acids to resins. peptide.com |
Mitigation of Side Reactions and Impurity Formation during this compound Coupling
The slow kinetics associated with this compound coupling can exacerbate certain side reactions. While this compound itself is not prone to reactions like aspartimide formation (which requires an aspartic acid residue) or β-elimination, the conditions used to incorporate it can affect other parts of the peptide. peptide.com
A primary concern is the formation of deletion peptides, which occurs if the coupling reaction does not go to completion. The unreacted free amine from the previous cycle will then be coupled in the subsequent step, resulting in a peptide missing the Dbg residue. Careful monitoring of coupling completion is therefore critical.
Another potential issue is racemization of the amino acid residue preceding this compound. bibliomed.org Prolonged exposure to the basic conditions of the coupling reaction, especially with highly activating reagents, can lead to epimerization at the α-carbon of the activated C-terminal residue of the peptide-resin. mdpi.com Using weaker bases or coupling reagents known for low racemization potential, such as DEPBT for specific residues like histidine, can help mitigate this. bachem.com
Over-activation of the carboxylic acid can lead to the formation of undesired intermediates, such as symmetrical anhydrides or N-acylurea derivatives, which can complicate purification. bibliomed.org Finally, if the synthesis involves residues like asparagine or glutamine, the harsh conditions required for Dbg coupling could potentially lead to side reactions like nitrile formation from the side-chain amide. peptide.com
Development of Specialized Resins and Linkers for this compound Containing Peptides
The choice of solid support and linker is crucial for a successful synthesis. For peptides containing extremely hindered C-terminal residues or for the synthesis of protected peptide fragments, highly acid-labile resins are preferred.
The 2-chlorotrityl chloride (2-CTC) resin is a prime example. Attaching the first amino acid to this resin does not require activation of the carboxyl group, thus avoiding potential side reactions. More importantly, the final peptide can be cleaved from the 2-CTC resin under very mild acidic conditions (e.g., 1-3% trifluoroacetic acid (TFA) in dichloromethane), which leaves most acid-labile side-chain protecting groups intact. peptide.com This is invaluable for preparing protected fragments for subsequent ligation.
Furthermore, the steric bulk of the trityl linker itself can be beneficial. When a hindered amino acid like Dbg is the second residue in the sequence, the bulk of the trityl group helps to suppress diketopiperazine (DKP) formation—a common side reaction where the N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic molecule. peptide.com
| Resin Type | Linker Chemistry | Cleavage Condition | Advantages for Hindered Peptides |
|---|---|---|---|
| 2-Chlorotrityl (2-CTC) Resin | Trityl (highly acid-sensitive ester linkage) | Mild acid (e.g., 1-3% TFA or acetic acid) | Allows for synthesis of fully protected peptide fragments. Steric bulk can reduce side reactions like DKP formation. peptide.com |
| Wang Resin | p-Alkoxybenzyl alcohol (acid-sensitive ester) | Strong acid (e.g., 95% TFA) | Standard resin for C-terminal acids. Cleavage results in global deprotection of side chains. peptide.com |
| Rink Amide Resin | Acid-labile amide linker | Strong acid (e.g., 95% TFA) | Standard resin for producing C-terminal peptide amides. |
Automated Synthesis Regimens and Manual Coupling Techniques for this compound Integration
Both automated and manual SPPS can be used to synthesize peptides containing this compound, each with distinct advantages.
Automated SPPS offers high throughput, consistency, and reduced manual labor. Modern synthesizers, including those with microwave-assisted heating, can significantly accelerate coupling reactions and improve efficiency, which is particularly beneficial for hindered residues. However, standard automated protocols may not be sufficient for a challenging coupling. They often need to be modified to include extended coupling times, double coupling cycles, and the use of specialized, highly active reagents. acs.org
Manual SPPS provides maximum flexibility. It allows a chemist to easily introduce non-standard reagents, perform multiple couplings until a negative test for free amines (e.g., the Kaiser test) is achieved, and use techniques like sonication to overcome aggregation. peptide.com For particularly problematic sequences or when optimizing the incorporation of a residue like Dbg for the first time, manual synthesis is often the preferred approach as it allows for meticulous control and monitoring of each step. rsc.org
Solution-Phase Synthesis Strategies for this compound and its Derivatives
While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a viable strategy, especially for the production of short peptides or peptide fragments on a large scale. In SolPS, all reactants are dissolved in an appropriate organic solvent. The primary difficulty is the purification of the product after each coupling and deprotection step. bibliomed.org
Incorporating this compound in solution phase faces the same challenge of steric hindrance. Success relies on using potent coupling reagents like those discussed for SPPS. A significant challenge in solution-phase synthesis is the potential for decreasing solubility of the growing protected peptide chain, which can lead to incomplete reactions and difficult purification. researchgate.net
Stereochemical Control in the Synthesis of this compound Analogs
Achieving stereochemical control is a formidable challenge in the synthesis of complex molecules like analogs of this compound, which can possess multiple stereocenters. The stereochemistry at the α-carbon and the geometry of the β,γ-double bond are crucial for the final conformation and biological activity of the resulting peptide. Several strategies can be employed to control the stereochemistry during the synthesis of such unsaturated amino acids.
One of the primary methods for establishing the stereochemistry at the α-carbon is through the use of chiral auxiliaries. For instance, the Schöllkopf method utilizes a bis-lactim ether derived from a chiral amino acid, such as L-valine, which serves as a chiral alanine (B10760859) enolate equivalent. nih.gov Alkylation of this chiral template with an appropriate electrophile, followed by hydrolysis, yields the desired α-amino acid with a high degree of stereoselectivity. Another approach involves the stereoselective alkylation of a homochiral glycine (B1666218) enolate equivalent, where the stereochemistry is directed by a chiral auxiliary. renyi.hu
Asymmetric hydrogenation of a dehydro-α-amino acid precursor is another powerful technique. renyi.hu This method typically employs chiral rhodium complexes as catalysts to deliver hydrogen to one face of the double bond, thereby setting the stereocenter at the α-position with high enantioselectivity. renyi.hu
For controlling the geometry of the double bond and the stereochemistry of adjacent carbons, methods like the Horner-Wadsworth-Emmons reaction can be utilized, which often provides excellent (E)-selectivity. rsc.org Furthermore, the stereocontrolled synthesis of quaternary β,γ-unsaturated amino acids can be achieved by leveraging the stability of these compounds to racemization, meaning that once the absolute stereochemistry is established, it is maintained throughout subsequent transformations. nih.gov
The following table summarizes potential stereoselective synthetic approaches for this compound analogs:
| Method | Description | Key Reagents/Catalysts | Stereochemical Outcome | Reference |
| Chiral Auxiliary (Schöllkopf Method) | Alkylation of a chiral bis-lactim ether derived from a natural amino acid. | Bis-lactim ether of L-Valine, strong base (e.g., n-BuLi), electrophile. | High diastereoselectivity at the α-carbon. | nih.gov |
| Asymmetric Hydrogenation | Hydrogenation of a dehydro-α-amino acid precursor. | Chiral Rhodium complexes (e.g., Rh-DIPAMP). | High enantioselectivity at the α-carbon. | renyi.hu |
| Horner-Wadsworth-Emmons Reaction | Olefination to create the β,γ-double bond. | Phosphonate reagent, base. | High (E)-selectivity of the double bond. | rsc.org |
| Sharpless Asymmetric Epoxidation | Epoxidation of an allylic alcohol precursor followed by ring-opening. | Ti(OiPr)4, (+)- or (-)-DET, t-BuOOH. | Controls stereochemistry of hydroxyl and adjacent centers. | rsc.orgwarwick.ac.uk |
Green Chemistry Approaches in this compound Synthesis and Utilization
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce the environmental impact of hazardous solvents and reagents. The utilization of this compound in solid-phase peptide synthesis (SPPS) benefits from these advancements, particularly in the Fmoc deprotection step.
Traditionally, the removal of the Fmoc group is achieved using a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), both of which are considered hazardous. renyi.huCurrent time information in Bangalore, IN. Research has focused on identifying greener solvent alternatives that can effectively facilitate Fmoc deprotection while minimizing environmental and health risks.
Several less hazardous solvents have been investigated, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). rsc.orgnih.gov These solvents are often used in mixtures to achieve the desired polarity and swelling of the solid support. renyi.hursc.org For example, binary mixtures of dimethyl sulfoxide (B87167) (DMSO) with ethyl acetate (B1210297) (EtOAc), 1,3-dioxolane (B20135) (DOL), or 2-MeTHF have shown promise as effective replacements for DMF. renyi.hu Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]), have also been explored as a medium for Fmoc deprotection in solution-phase synthesis, offering the potential for recyclability. nih.gov
The table below presents some environmentally benign solvent systems for Fmoc deprotection:
| Solvent System | Base | Key Advantages | Reference |
| 2-Methyltetrahydrofuran (2-MeTHF)/Methanol | NaOH | Avoids piperidine, DCM, and DMF. | nih.govCurrent time information in Bangalore, IN. |
| γ-Valerolactone (GVL) | Piperidine | Green alternative to DMF, suitable for both PS and ChemMatrix resins. | rsc.orgnih.gov |
| Dimethyl sulfoxide (DMSO)/Ethyl Acetate (EtOAc) | Pyrrolidine | Less polar solvent mixture, expands solvent space for green SPPS. | renyi.hu |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) | Triethylamine (Et3N) | Recyclable ionic liquid, mild conditions for solution phase. | nih.gov |
To further enhance the green credentials of peptide synthesis, reagent-efficient protocols are being developed. One such strategy is "in situ" Fmoc removal, which combines the coupling and deprotection steps. rsc.orgmdpi.com In this approach, after the coupling of an Fmoc-protected amino acid is complete, the deprotection agent (e.g., piperidine) is added directly to the coupling cocktail. rsc.orgmdpi.com This eliminates the need for intermediate washing steps, significantly reducing solvent consumption. rsc.orgmdpi.com Research has shown that this method can save up to 75% of the solvent used in a conventional SPPS cycle. rsc.org
Another approach focuses on reducing the concentration of the base used for deprotection. While 20% piperidine in DMF is standard, studies have shown that lower concentrations, or the use of alternative bases like 4-methylpiperidine (B120128) or piperazine (B1678402) in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be effective. nih.govuzh.ch
Exploration of Environmentally Benign Solvents for Fmoc Deprotection
Orthogonal Protecting Group Strategies in Conjunction with this compound
The synthesis of complex peptides, especially those containing modified residues like Dbg, often requires the use of an orthogonal protecting group strategy. This allows for the selective deprotection of one functional group while others remain protected, enabling site-specific modifications such as cyclization or branching. researchgate.netresearchgate.net
The Fmoc group, which is base-labile, is most commonly paired with acid-labile side-chain protecting groups, forming the basis of the Fmoc/tBu strategy. researchgate.netillinois.edu The tert-butyl (tBu) group, used for protecting the side chains of amino acids like aspartic acid, glutamic acid, serine, and threonine, is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. illinois.edunih.gov
For more complex syntheses, additional orthogonal protecting groups are necessary. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the related 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are particularly useful. ambeed.com These groups are stable to both the basic conditions of Fmoc deprotection and the acidic conditions of tBu removal but can be selectively cleaved using a dilute solution of hydrazine (B178648) in DMF. ambeed.com This allows for the unmasking of a specific amino group on the peptide backbone for further modification while the rest of the peptide remains protected. ambeed.com
The following table outlines the compatibility of common protecting groups with the Fmoc strategy:
| Protecting Group | Protected Functionality | Deprotection Conditions | Orthogonal to Fmoc? | Reference |
| tert-Butyl (tBu) | Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr, Tyr) | Strong acid (e.g., TFA) | Yes | researchgate.netillinois.edu |
| Trityl (Trt) | Amide (Asn, Gln), Sulfhydryl (Cys), Imidazole (His) | Mild acid (e.g., TFA) | Yes | Current time information in Bangalore, IN.nih.gov |
| Benzyloxycarbonyl (Cbz or Z) | Amino | Catalytic hydrogenation, strong acid (HBr/AcOH) | Yes (with caution) | organic-chemistry.org |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Amino (Lys, Orn) | 2% Hydrazine in DMF | Yes | ambeed.com |
| Allyloxycarbonyl (Alloc) | Amino | Pd(0) catalyst | Yes | organic-chemistry.org |
The power of orthogonal protecting groups is fully realized in sequential deprotection strategies for the synthesis of complex peptides, such as branched or cyclic peptides containing a Dbg residue. For example, a linear peptide containing this compound could be assembled on a solid support using the standard Fmoc/tBu strategy. If a lysine (B10760008) residue elsewhere in the chain is protected with a Dde group, the main peptide backbone can be fully synthesized, and the N-terminal Fmoc group removed. Then, the Dde group can be selectively cleaved with hydrazine, exposing the lysine side-chain amine for modification, such as the attachment of another peptide chain or a reporter molecule, without affecting the tBu-protected side chains. ambeed.com
Similarly, an Alloc-protected amino group can be deprotected using a palladium catalyst, allowing for another level of selective modification. organic-chemistry.org This sequential unmasking of different protecting groups in a specific order is crucial for the controlled construction of highly complex and multifunctional peptide architectures.
Structural and Conformational Aspects of Fmoc Dbg Oh Containing Peptides
Impact of Fmoc-Dbg-OH on Peptide Secondary Structure Induction
The bulky nature of the twin n-butyl side chains at the α-carbon of the Dbg residue dramatically limits the range of accessible backbone dihedral angles (φ and ψ), thereby acting as a potent modulator of secondary structure. researchgate.net Unlike simpler amino acids, Dbg's steric hindrance channels the peptide backbone into specific, often well-defined, conformations.
While Cα,α-dialkylated amino acids are generally known to favor helical or β-turn conformations, the specific influence of Dbg is nuanced. researchgate.net Studies on peptides containing Dbg and the closely related α,α-di-n-propylglycine (Dpg) have revealed their capacity to adopt conformations within the helical region of the Ramachandran plot. nih.gov For instance, crystallographic analysis of Boc-Ala-Dpg-Ala-NHMe showed that it can adopt a structure corresponding to an incipient 3(10)-helix, stabilized by two intramolecular 4→1 hydrogen bonds. nih.gov The observation of helical angles is consistent with theoretical predictions for these types of sterically hindered residues. nih.govresearchgate.net This suggests that while Dbg strongly restricts conformational freedom, it can direct the peptide chain towards helical folding under appropriate sequence contexts.
The Dbg residue has been definitively shown to be a potent inducer of β-turn structures. nih.gov X-ray diffraction studies of model peptides have provided clear evidence for this propensity. In a key study, the tripeptide Boc-Ala-Dbg-Ala-OMe was found to adopt a distorted type II β-turn conformation in its crystalline state. nih.gov In this structure, the Ala(1) and Dbg(2) residues occupy the corner positions (i+1 and i+2) of the turn. nih.gov
However, the steric bulk of Dbg can lead to deviations from ideal geometries. The observed backbone dihedral angles for the Dbg residue in this β-turn differed significantly from the ideal values for an i+2 position in a type II turn. nih.gov Furthermore, the distance between the Boc carbonyl oxygen and the Ala(3) amide nitrogen was too long to form the canonical intramolecular 4→1 hydrogen bond that typically stabilizes such structures. nih.gov This indicates that Dbg can enforce a turn-like chain reversal even in the absence of this key hydrogen bond.
| Parameter | Molecule | Value |
| Dihedral Angle (φ) | Boc-Ala-Dbg-Ala-OMe | 66.5° |
| Dihedral Angle (ψ) | Boc-Ala-Dbg-Ala-OMe | 21.1° |
| N-Cα-C' Bond Angle (τ) | Dbg Residue | ≥ 110° |
| 4→1 H-bond Distance (N···O) | Boc-Ala-Dbg-Ala-OMe | 3.63 Å |
Table 1. Selected conformational parameters for a Dbg-containing model peptide (Boc-Ala-Dbg-Ala-OMe) determined by X-ray diffraction. nih.gov The data highlights the distorted Type II β-turn conformation adopted by the peptide.
α-Helical Conformational Preferences
Conformational Restraints and Dynamics Imparted by the n-Dibutylglycine Moiety
The defining characteristic of the Dbg residue is the severe conformational restriction it imposes on the peptide backbone. researchgate.net This is a direct consequence of the steric hindrance created by the two n-butyl chains attached to the α-carbon. This modification fundamentally alters the conformational freedom of any peptide containing it. researchgate.net
Theoretical conformational energy calculations on similar Cα,α-symmetrically disubstituted residues suggest that their minimum energy conformation often falls within the fully-extended (C5) region. researchgate.netresearchgate.net For instance, homopeptides of Cα,α-diethylglycine and Cα,α-dipropylglycine, which are smaller analogues of Dbg, are known to adopt a fully planar C5-conformation, in contrast to the helical structures promoted by the less bulky α-aminoisobutyric acid (Aib). researchgate.net
A critical structural feature of Dbg and related residues is the distortion of the bond angle at the α-carbon. The N-Cα-C' bond angle (τ) in Dbg-containing peptides is consistently found to be greater than or equal to 110°, which is a significant deviation from the standard tetrahedral geometry of ~109.5°. nih.gov This widening of the bond angle is a mechanism to alleviate the steric strain from the bulky side chains. Molecular dynamics simulations on related residues have shown that this τ angle is a highly sensitive conformational parameter. researchgate.net
Molecular Modeling and Computational Studies of this compound and its Peptide Conjugates
To complement experimental data from X-ray crystallography and NMR, computational methods are invaluable for exploring the conformational landscape and electronic properties of complex molecules like this compound and its peptide derivatives. nih.govunipd.it
Molecular dynamics (MD) simulations are a powerful computational technique used to simulate the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide detailed insights into the dynamic processes of peptide folding, conformational stability, and molecular recognition. nih.govnih.gov
Quantum chemical calculations, often based on density functional theory (DFT), are used to investigate the electronic structure of molecules. unipd.itnih.gov These methods can accurately predict a wide range of properties, including molecular geometries, reaction energetics, vibrational frequencies, and the distribution of electronic charge (electrostatic potential). unipd.itnih.govnih.gov
For a molecule like this compound, quantum chemical calculations can provide fundamental insights into its chemical reactivity. By mapping the electrostatic potential, one could identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding its behavior in peptide coupling reactions. unipd.it For example, such calculations could help rationalize the difficulty of extending a peptide chain after a sterically congested Dbg residue has been added, a known challenge in SPPS. researchgate.net Although specific quantum chemical studies on this compound are not widely reported in the reviewed literature, the application of these methods provides a powerful avenue for understanding its electronic properties and optimizing its use in peptide synthesis. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Analysis
Influence of this compound on Peptide Solubility and Stability in Various Milieus
The incorporation of N-α-Fmoc-protected di-tert-butylglycine (this compound) into a peptide sequence has profound and multifaceted effects on the solubility and stability of the resulting peptide. These influences stem from the distinct physicochemical properties of both the temporary 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the permanent, sterically hindered di-tert-butylglycine (Dbg) residue. Understanding these effects is critical during peptide synthesis, purification, and for the application of the final peptide.
Influence on Peptide Solubility
Role of the Fmoc Group: The Fmoc group itself is markedly hydrophobic. publish.csiro.au While Fmoc-protected amino acids are generally soluble in common organic solvents used for solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF), their solubility in aqueous media is poor. publish.csiro.aupublish.csiro.aunih.gov This low aqueous solubility can present challenges, but the good solubility in organic solvents facilitates the coupling reactions during synthesis. publish.csiro.au However, the hydrophobicity of the Fmoc group can also be a contributing factor to peptide aggregation during SPPS, especially when synthesizing so-called 'difficult' or hydrophobic sequences. publish.csiro.au
The combined hydrophobicity of the Fmoc group and the Dbg side chain means that the this compound building block itself, and the growing peptide chain to which it is attached, will have limited solubility in polar, aqueous milieus but will be readily soluble in various organic solvents. This is a critical consideration during the design of purification protocols, which often rely on differential solubility.
Table 1: General Solubility of Fmoc-Amino Acids in Various Solvent Types
| Solvent Type | Examples | General Solubility of Fmoc-Amino Acids | Reference |
|---|---|---|---|
| Aprotic Polar | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Generally high solubility, making them ideal for SPPS. | publish.csiro.aupublish.csiro.au |
| "Green" Organic | 2-Methyltetrahydrofuran (B130290) (2-MeTHF), Cyclopentyl methyl ether (CPME), PolarClean | Good to high solubility. Most Fmoc-amino acids show solubility >0.4 M in PolarClean. | publish.csiro.auresearchgate.net |
| Aqueous | Water, Buffers | Sparingly soluble to insoluble. | nih.gov |
| Ethereal | Diethyl ether | Poor solubility; often used for precipitation of peptides. | google.com |
Influence on Peptide Stability
The stability of a peptide can be categorized into chemical stability (resistance to degradation under synthesis and storage conditions) and enzymatic stability (resistance to proteolysis in biological environments). The presence of this compound influences both aspects significantly.
Chemical Stability: During peptide synthesis, the primary stability concern is related to the Fmoc group. The Fmoc group is labile to basic conditions and is typically removed using a secondary amine like piperidine (B6355638). publish.csiro.au It is, however, stable to the acidic conditions used for final cleavage from many resins, such as trifluoroacetic acid (TFA). publish.csiro.auacs.org The dibenzofulvene (DBF) byproduct generated during Fmoc deprotection can lead to side reactions if not effectively scavenged by the base. publish.csiro.au Furthermore, the hydrophobicity of the Fmoc group can promote the aggregation of peptide chains on the solid support, which can lead to incomplete reactions and lower purity of the final product. peptide.com Studies have also shown that Fmoc-protected peptide intermediates can be unstable in DMF solution over extended periods, potentially leading to side reactions like diketopiperazine formation. acs.org
Enzymatic Stability: Once the this compound residue is successfully incorporated into the peptide and the Fmoc group is removed, the Dbg residue provides a powerful enhancement to the peptide's stability against enzymatic degradation. mdpi.comcsic.es Proteases recognize and cleave peptide bonds adjacent to specific, naturally occurring L-amino acids. The unique, sterically hindered structure of α,α-dialkylated amino acids like Dbg is not recognized by the active sites of common proteases. csic.es This steric hindrance effectively shields the adjacent peptide bonds from proteolytic attack, dramatically increasing the peptide's half-life in biological fluids such as plasma and serum. nih.govmdpi.com This enhanced stability is a key reason for incorporating residues like Dbg into peptide-based therapeutic candidates. nih.gov
Table 2: Factors Influencing the Stability of this compound Containing Peptides
| Factor | Influence on Stability | Stage of Relevance | Reference |
|---|---|---|---|
| Base (e.g., Piperidine) | Cleaves the Fmoc group. Can promote side reactions like aspartimide formation if not controlled. | Synthesis (Deprotection) | publish.csiro.aupeptide.com |
| Acid (e.g., TFA) | Fmoc group is stable; used for cleaving the peptide from the resin. | Synthesis (Cleavage) | publish.csiro.au |
| Organic Solvents (e.g., DMF) | Can lead to slow degradation of Fmoc-protected intermediates over time (e.g., hours to days). | Synthesis & Storage | acs.org |
| Hydrophobic Aggregation | Promoted by both the Fmoc group and Dbg residue; can reduce reaction efficiency and yield. | Synthesis | publish.csiro.aupeptide.com |
| Dbg Residue Structure | Provides steric hindrance, preventing protease recognition and cleavage. | Post-synthesis (Biological Application) | mdpi.comcsic.es |
| Biological Milieu (e.g., Serum, Plasma) | Dbg-containing peptides exhibit high resistance to proteolytic enzymes present in these fluids. | Post-synthesis (Biological Application) | nih.govmdpi.com |
Fmoc Dbg Oh in the Design and Engineering of Bioactive Peptides and Peptidomimetics
Rational Design Principles for Incorporating Fmoc-Dbg-OH
The decision to incorporate this compound into a peptide sequence is driven by a set of rational design principles aimed at systematically improving its drug-like properties. These principles are centered on leveraging the steric bulk and lipophilic nature of the Dbg residue to influence the peptide's stability, membrane-crossing ability, and interaction with its biological target.
A primary challenge in the development of therapeutic peptides is their rapid degradation by proteases in the body. nih.gov The incorporation of Cα,α-disubstituted amino acids (dAAs), such as Dbg, is a well-established strategy to confer resistance to enzymatic cleavage. upc.edunih.gov The two alkyl groups on the α-carbon create significant steric hindrance, physically shielding the adjacent peptide bonds from the active sites of proteolytic enzymes. This modification of the peptide backbone prevents proteases from binding and hydrolyzing the amide bond, thereby extending the half-life of the peptide in biological systems. nih.govnih.gov This enhanced stability is crucial for maintaining therapeutic concentrations of the peptide over a prolonged period. The use of such non-canonical amino acids is a cornerstone of peptidomimetic design, which seeks to create molecules that mimic the function of natural peptides but with improved stability and bioavailability. rsc.orgnih.gov
However, the relationship is not linear; an optimal lipophilicity range exists for maximal permeability. unc.edu Excessive lipophilicity can lead to poor aqueous solubility or aggregation. The strategic placement of a single Dbg residue allows for a controlled, incremental increase in lipophilicity, tuning the peptide's properties to fall within the desired range for membrane translocation without compromising its solubility. researchgate.net This approach can help peptides adopt a "chameleon-like" behavior, shielding polar groups within a lipophilic membrane environment to facilitate passage. researchgate.netnih.gov
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation when it binds to a receptor. nih.gov Natural linear peptides are highly flexible and exist as an ensemble of conformations in solution, and adopting the specific "bioactive" conformation required for receptor binding comes at a significant entropic cost. nih.govrsc.org The introduction of a sterically demanding residue like Dbg severely restricts the rotational freedom of the peptide backbone. upc.edunih.govresearchgate.net This conformational constraint can pre-organize the peptide into a more rigid structure that closely resembles the bioactive conformation. nih.govslideshare.net
By reducing the entropic penalty of binding, this pre-organization can lead to a substantial increase in binding affinity. nih.gov Furthermore, if the constrained conformation is optimal for binding to a specific receptor subtype, it can lead to greatly enhanced receptor selectivity. slideshare.netnih.gov Different Cα,α-disubstituted amino acids induce distinct conformational preferences; while smaller residues like α-aminoisobutyric acid (Aib) tend to promote helical or turn structures, bulkier acyclic residues like Dbg favor more extended C5 conformations. nih.govresearchgate.netnih.gov This allows chemists to rationally select specific non-canonical amino acids to engineer a desired secondary structure and, consequently, optimize receptor binding and functional activity. nih.gov
Modulating Lipophilicity and Membrane Permeability
Development of Peptidomimetics Utilizing this compound as a Scaffold
This compound is not only used to modify existing peptide sequences but also serves as a foundational scaffold for the development of novel peptidomimetics. upc.edunih.gov A peptidomimetic is a molecule that mimics the structure and function of a natural peptide but is designed to have superior drug-like properties, such as enhanced stability and oral bioavailability. nih.govslideshare.net By providing a stable and conformationally defined core, the Dbg residue allows for further chemical modifications to be explored on other parts of the molecule to fine-tune its biological activity.
The use of this compound is fully compatible with the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. peptide.comnih.gov This methodology is orthogonal, meaning the base-labile Fmoc group on the N-terminus can be removed without affecting the acid-labile protecting groups on the side chains of other amino acids. peptide.com This compatibility allows for the creation of complex peptidomimetics where the Dbg residue acts as a structural anchor.
With the stability and conformational bias provided by Dbg, researchers can introduce a wide array of other modifications to optimize bioactivity. These can include further backbone modifications, such as N-methylation to improve permeability, or alterations to the side chains of other residues. nih.govnih.gov For instance, side chains can be modified to introduce phosphate (B84403) groups (phosphomimicry), sugars (glycosylation), or fluorescent probes, all while the Dbg-containing core maintains the structural integrity of the peptidomimetic. The ability to selectively modify side chains is a powerful tool for creating branched or labeled peptides for a variety of therapeutic and diagnostic applications.
Macrocyclization is a powerful and widely used strategy in peptide drug design to enhance stability, receptor affinity, and bioavailability. nih.govcpcscientific.comnih.gov By cyclizing a peptide, its conformational flexibility is further reduced, and its susceptibility to exonucleases (enzymes that cleave from the ends) is eliminated. nih.gov The conformation-directing properties of the Dbg residue can be harnessed to facilitate the synthesis of macrocyclic peptides.
The incorporation of a turn-inducing or conformationally biased residue can pre-organize the linear peptide precursor into a shape that is amenable to efficient ring closure, which can otherwise be an entropically disfavored process. uni-kiel.de While Dbg typically promotes extended structures, this can be advantageous in the design of larger macrocycles or specific topologies that are not simple turns. nih.govresearchgate.net A linear peptide containing Dbg can be synthesized via SPPS and subsequently cyclized through various chemical strategies, such as forming a head-to-tail amide bond or creating a covalent linkage between two amino acid side chains (side-chain-to-side-chain cyclization). nih.govlifetein.com The use of this compound in concert with other orthogonally protected amino acids allows for the regioselective formation of such cyclic structures, yielding highly constrained and stable peptidomimetics. sigmaaldrich.com
Table 2: Summary of Effects of Dbg Incorporation on Peptide Properties
| Property | Effect of Dbg Incorporation | Underlying Principle |
|---|---|---|
| Proteolytic Stability | Increased | Steric shielding of the peptide backbone by the Cα-dibutyl groups prevents protease access. nih.govnih.gov |
| Lipophilicity | Increased | The two aliphatic n-butyl chains add significant nonpolar character to the peptide. biosynth.comresearchgate.net |
| Membrane Permeability | Potentially Increased | Enhanced lipophilicity facilitates partitioning into the cell membrane; effect is dependent on overall molecular properties. unc.edunih.gov |
| Conformational Flexibility | Decreased | Steric clash of the butyl groups restricts the allowed phi (φ) and psi (ψ) backbone dihedral angles. nih.govresearchgate.net |
| Receptor Binding Affinity | Potentially Increased | Pre-organization into a bioactive conformation reduces the entropic penalty of binding. nih.gov |
| Receptor Selectivity | Potentially Increased | Locking the peptide into a specific conformation can favor binding to one receptor subtype over others. slideshare.netnih.gov |
Table 3: Compound Names Mentioned in the Article
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | N-(9-Fluorenylmethoxycarbonyl)-α,α-di-n-butylglycine |
| Dbg | α,α-Di-n-butylglycine |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Aib | α-Aminoisobutyric acid |
| SPPS | Solid-Phase Peptide Synthesis |
| tBu | tert-Butyl |
Pharmacological and Biological Research Trajectories of Fmoc Dbg Oh Conjugates
Evaluation in Drug Discovery and Development Programs
The incorporation of unnatural amino acids like Dbg into peptide sequences is a key strategy in medicinal chemistry to overcome some of the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability. mdpi.com Fmoc-Dbg-OH is utilized in the solid-phase peptide synthesis (SPPS) process, where the Fmoc protecting group allows for the sequential addition of amino acids to a growing peptide chain. nih.govnih.gov
Optimization of Peptide-Based Drug Candidates
The di-n-butylglycine (B3342526) residue, once incorporated into a peptide, can significantly influence the peptide's conformational properties and its interactions with biological targets. The bulky, lipophilic nature of the Dbg side chain can enhance the hydrophobicity of a peptide, which can be a critical factor in its ability to cross cell membranes or bind to hydrophobic pockets within a protein receptor. iris-biotech.de This is a crucial aspect of optimizing peptide-based drug candidates, as it can lead to improved potency and a more favorable pharmacokinetic profile. chemimpex.com
Researchers utilize this compound to systematically modify peptide leads. By replacing natural amino acids with Dbg at various positions, they can probe the structure-activity relationship (SAR) of the peptide. This process helps in identifying the key residues responsible for biological activity and provides insights into how the peptide's conformation affects its function. The goal is to design analogs with enhanced stability against enzymatic degradation, a common issue with therapeutic peptides, thereby prolonging their half-life in the body.
Investigating Therapeutic Efficacy in Preclinical Models
Peptides containing Dbg are advanced into preclinical studies to evaluate their therapeutic potential. mdpi.comnii.ac.jp These studies involve assessing the efficacy of the modified peptides in various disease models, which can range from in vitro cell-based assays to in vivo animal models. nih.gov For instance, in cancer research, Dbg-containing peptides might be tested for their ability to inhibit tumor cell proliferation or to target specific receptors overexpressed on cancer cells. iiitd.edu.in The data gathered from these preclinical models are essential for determining whether a peptide candidate has the desired therapeutic effect and warrants further development.
Role in Neuroscience Research and Neuropeptide Studies
Neuropeptides are a diverse class of signaling molecules in the nervous system that play critical roles in a wide array of physiological processes. nih.gov The study of neuropeptides and their receptors is a major focus of neuroscience research, with the aim of understanding brain function and developing treatments for neurological disorders. ohio.eduosu.eduosu.edu The use of modified amino acids like Dbg is valuable in this field for creating more stable and selective neuropeptide analogs. chemimpex.com
Modulation of Neurological Functions
The incorporation of Dbg into neuropeptide sequences can alter their binding affinity and selectivity for their cognate G-protein coupled receptors (GPCRs). nih.gov This allows researchers to create tools that can either mimic (agonists) or block (antagonists) the effects of endogenous neuropeptides with greater precision. Such analogs are instrumental in dissecting the complex roles of neuropeptide systems in modulating neurological functions such as pain perception, mood, and cognition. For example, a Dbg-modified neuropeptide Y (NPY) analog could be used to investigate the role of the NPY system in anxiety and depression. uni-regensburg.de
Development of Tools for Neurobiological Investigations
This compound is used to synthesize specialized peptide probes for neurobiological research. chemimpex.com These can include fluorescently labeled peptides or peptides designed to be resistant to degradation by peptidases in the brain. Such tools are invaluable for visualizing the distribution of neuropeptide receptors, studying receptor trafficking, and probing the dynamics of neuropeptide release and signaling in real-time. These investigations provide fundamental insights into the cellular and molecular mechanisms that underlie brain function. osu.edu
Antimicrobial and Anticancer Activity Assessments
The unique properties of peptides incorporating Dbg have also led to their evaluation as potential antimicrobial and anticancer agents.
Antimicrobial Activity
| Peptide/Compound | Target Organism(s) | Observed Effect |
| Fmoc-FFY Hydrogel | Staphylococcus aureus (Gram-positive) | Inhibition of bacterial development. frontiersin.org |
| Fmoc-F Hydrogel | Gram-positive bacteria (including MRSA) | Reduction of bacterial load in vitro and in skin wound models. rsc.org |
| Fmoc-FF Cationic Peptide | Gram-positive and Gram-negative bacteria | Antibacterial activity. researchgate.net |
Anticancer Activity
In the realm of oncology, peptides are being explored as targeted therapies that can selectively kill cancer cells while sparing healthy tissues. frontiersin.org Neuropeptide receptors are often overexpressed in various types of tumors, making them attractive targets for peptide-based drugs. iiitd.edu.in By incorporating Dbg into peptides that target these receptors, researchers aim to develop more potent and stable anticancer agents. researchgate.net Preclinical evaluations of these Dbg-modified peptides involve assessing their cytotoxicity against various cancer cell lines and their ability to inhibit tumor growth in animal models. mdpi.com The goal is to identify lead compounds that can be further developed into effective cancer therapies.
| Compound Type | Target Cell Lines | Research Focus |
| Somatostatin Analogues | HT-29, MDA-MB-23, Hep-G2, HeLa | Evaluation of antiproliferative effects. researchgate.net |
| Heptapeptide Analogues | Huh-7 | Assessment of in vitro cytotoxic activity. mdpi.com |
| Multi-peptide Conjugates | Various cancer cells | Investigation of synergistic anticancer effects in vitro and in vivo. iiitd.edu.in |
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | N-(9-fluorenylmethoxycarbonyl)-di-n-butylglycine |
| Dbg | di-n-butylglycine |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| SPPS | Solid-Phase Peptide Synthesis |
| SAR | Structure-Activity Relationship |
| GPCRs | G-protein coupled receptors |
| NPY | Neuropeptide Y |
| Fmoc-FFY | Fmoc-Phenylalanine-Phenylalanine-Tyrosine |
| Fmoc-F | Fmoc-Phenylalanine |
| MRSA | Methicillin-resistant Staphylococcus aureus |
| HT-29 | Human colorectal cancer cell line |
| MDA-MB-23 | Human breast cancer cell line |
| Hep-G2 | Human hepatocellular carcinoma cell line |
| HeLa | Human cervical cancer cell line |
| Huh-7 | Human hepatoma cell line |
Structure-Activity Relationship Studies in Antimicrobial Peptides
The development of effective antimicrobial peptides (AMPs) is a critical area of research, given the rise of antibiotic-resistant bacteria. The unique structural features of this compound make it a valuable tool in these investigations. The incorporation of the bulky and hydrophobic di-tert-butylglycine residue can significantly influence the physicochemical properties of peptides, such as their amphipathicity, which is crucial for their interaction with bacterial membranes.
Research has shown that modifying AMPs with bulky, hydrophobic amino acids can fine-tune their antimicrobial and hemolytic properties. uit.no For instance, the introduction of a t-butyl glycine (B1666218) mutation into a peptide scaffold, combined with N-methylation of a solvent-exposed amide, resulted in a tenfold increase in permeability. nih.gov This highlights the potential of sterically demanding residues like Dbg to enhance the membrane-penetrating capabilities of AMPs.
The antimicrobial activity of peptides is often linked to their ability to disrupt bacterial cell membranes. The hydrophobic nature of the Dbg side chain can enhance the peptide's affinity for the lipid bilayer of bacterial membranes, leading to increased potency. Structure-activity relationship (SAR) studies are essential to optimize this effect, balancing antimicrobial efficacy with potential toxicity to host cells. uit.nomdpi.com By systematically substituting canonical amino acids with this compound, researchers can probe the impact of steric bulk and hydrophobicity on the peptide's secondary structure and its ability to form pores or otherwise destabilize the bacterial membrane. mdpi.com
| Peptide Scaffold | Modification | Observed Effect |
| Turgencin A (12-residue loop) | Incorporation of bulky, hydrophobic amino acids | Fine-tuning of antimicrobial and hemolytic properties uit.no |
| EeCentrocin 1 (P6 lead peptide) | Incorporation of bulky, hydrophobic amino acids | Fine-tuning of antimicrobial and hemolytic properties uit.no |
| Generic Peptide Scaffold | Single t-butyl glycine mutation and N-methylation | 10-fold increase in permeability nih.gov |
Design of Peptide Conjugates for Anticancer Therapies
The conjugation of peptides with anticancer drugs is a promising strategy to enhance tumor targeting and improve the therapeutic index of chemotherapeutic agents. nih.govsemanticscholar.org The incorporation of this compound into these peptide-drug conjugates (PDCs) can serve multiple purposes. The bulky Dbg residue can influence the conformational stability of the peptide, potentially improving its resistance to proteolytic degradation in the tumor microenvironment. nih.gov
Research has explored the use of peptide assemblies for cancer therapy, where peptides conjugated with anticancer drugs self-assemble into nanostructures. nih.gov The presence of bulky residues like Dbg could influence the self-assembly process and the subsequent release of the drug at the tumor site. For example, co-assemblies of peptide-drug conjugates have been shown to exhibit rapid release of one drug followed by a slower, sustained release of another, a feature that could be modulated by the inclusion of non-canonical amino acids like Dbg. nih.gov
| Conjugate Component | Role of this compound Incorporation | Potential Outcome |
| Homing Peptide | Increased proteolytic stability | Enhanced tumor targeting and residence time nih.gov |
| Peptide-Drug Conjugate | Enhanced hydrophobicity | Improved interaction with cancer cell membranes and cellular uptake nih.gov |
| Self-Assembling Peptide | Modulation of nanostructure formation and drug release kinetics | Controlled and sustained drug delivery at the tumor site nih.gov |
Immunomodulatory Applications of this compound Containing Peptides
Peptides that can modulate the immune system hold therapeutic potential for a range of conditions, including infectious diseases, autoimmune disorders, and cancer. frontiersin.orgnih.gov The incorporation of this compound into peptide sequences can influence their immunomodulatory activity. The structural rigidity and hydrophobicity imparted by the Dbg residue can affect the peptide's interaction with immune receptors and signaling molecules. frontiersin.orgmdpi.com
Host defense peptides (HDPs), for example, often exhibit immunomodulatory functions in addition to their direct antimicrobial effects. nih.gov These functions can include the recruitment of leukocytes, modulation of inflammatory responses, and enhancement of adaptive immunity. frontiersin.org By creating synthetic analogs of HDPs containing this compound, researchers can explore how changes in peptide conformation and hydrophobicity impact these immunomodulatory pathways.
The interaction of peptides with pattern recognition receptors, such as Toll-like receptors (TLRs), is a key mechanism of immune modulation. mdpi.com The bulky Dbg side chain could influence the binding affinity and specificity of a peptide for these receptors, thereby altering the downstream signaling cascade and cytokine production. mdpi.com For instance, peptides with a higher percentage of hydrophobic amino acids are often considered to have better immunomodulatory activity due to improved interaction with cell membranes. mdpi.com
| Immunomodulatory Mechanism | Potential Influence of this compound | Therapeutic Implication |
| Leukocyte Recruitment | Altered chemokine receptor interaction | Enhanced immune cell migration to sites of infection or inflammation frontiersin.org |
| Inflammatory Response Modulation | Modified cytokine production profile | Suppression of pro-inflammatory or induction of anti-inflammatory responses frontiersin.orgfrontiersin.org |
| Adaptive Immunity Enhancement | Improved antigen presentation or T-cell activation | Development of more effective vaccines or cancer immunotherapies frontiersin.org |
Enzyme Inhibition and Specificity Profiling Studies Utilizing this compound Analogs
This compound serves as a valuable building block in the design of enzyme inhibitors. The sterically demanding di-tert-butylglycine residue can be used to probe the active site of enzymes, providing insights into their substrate specificity and catalytic mechanism. By incorporating Dbg into a peptide substrate analog, researchers can create potent and selective inhibitors.
The bulky nature of the Dbg side chain can create steric hindrance that prevents the substrate from binding productively in the active site, leading to competitive inhibition. This approach has been used in the development of inhibitors for various enzyme classes, including proteases and kinases. The conformational constraints imposed by Dbg can also pre-organize the peptide backbone into a conformation that is optimal for binding to the enzyme's active site, thereby increasing inhibitory potency.
Molecular docking studies can be used to predict how Dbg-containing peptides will interact with the target enzyme at an atomic level, guiding the design of more effective inhibitors. tubitak.gov.tr For example, in the context of developing inhibitors for enzymes like tyrosinase or cholinesterases, the introduction of bulky groups can significantly impact the inhibitory activity. tubitak.gov.trnih.gov The synthesis of a series of analogs with systematic variations, including the incorporation of this compound, allows for a detailed structure-activity relationship analysis, which is crucial for the development of new therapeutic agents. nih.gov
| Enzyme Target Class | Role of this compound in Inhibitor Design | Research Goal |
| Proteases | Steric hindrance in the active site | Development of antiviral or anticancer agents |
| Kinases | Probing substrate binding pockets | Design of selective inhibitors for signal transduction pathways |
| Cholinesterases | Modulating active site interactions | Potential therapeutics for neurodegenerative diseases tubitak.gov.tr |
| Tyrosinase | Influencing substrate binding and catalysis | Development of agents for skin pigmentation disorders or melanoma nih.gov |
Emerging Frontiers and Future Perspectives in Fmoc Dbg Oh Research
Integration with Advanced High-Throughput Screening Methodologies
The integration of Fmoc-Dbg-OH, a key building block in peptide synthesis, with advanced high-throughput screening (HTS) methodologies is poised to accelerate the discovery of novel peptide-based therapeutics and functional materials. HTS allows for the automated testing of a vast number of chemical and biological compounds against specific biological targets. bmglabtech.com This approach is widely used in the pharmaceutical industry to expedite target analysis by rapidly screening large compound libraries in a cost-effective manner. bmglabtech.com
The core steps of a typical HTS process involve the preparation of sample and compound libraries, the development of an automatable method, the configuration of a robotic workstation, and the acquisition and analysis of data. bmglabtech.com In the context of this compound, this would involve its incorporation into peptide libraries synthesized using automated solid-phase peptide synthesis (SPPS). These libraries can then be screened for various activities, such as binding to a specific receptor or inhibiting an enzyme. bmglabtech.comnih.gov
The primary objective of HTS is to identify "hits" or "leads"—compounds that exhibit the desired effect on a target. bmglabtech.com For instance, a screen might identify a peptide containing this compound that shows high affinity for a particular cancer cell receptor. This hit could then be further optimized to develop a targeted cancer therapy. The use of HTS is crucial for assessing pharmacological targets and profiling agonists and antagonists for receptors and enzymes. bmglabtech.com
Recent advancements in HTS technologies, such as miniaturization and sophisticated data handling, further enhance the efficiency of screening processes. bmglabtech.com The application of these technologies to peptide libraries incorporating unique building blocks like this compound opens up new avenues for discovering molecules with novel biological activities.
Table 1: Key Stages of High-Throughput Screening (HTS)
| Stage | Description | Relevance to this compound |
| Library Design & Synthesis | Creation of diverse peptide libraries incorporating this compound at various positions. | The unique structural properties of Dbg can be systematically explored. |
| Assay Development | Design of specific, sensitive, and robust assays to measure the biological activity of interest. | Assays could target protein-protein interactions, enzyme inhibition, or receptor binding. |
| Automated Screening | Robotic handling and testing of thousands of peptide samples against the target. bmglabtech.com | Enables rapid identification of active peptides from large, complex libraries. |
| Data Analysis & Hit Identification | Computational analysis of screening data to identify statistically significant "hits". | Pinpoints specific peptide sequences containing Dbg with desired activity. |
| Hit-to-Lead Optimization | Further chemical modification and testing of initial hits to improve potency, selectivity, and other drug-like properties. | Structure-activity relationship studies can be performed to refine the peptide sequence. |
Synergistic Approaches with Biocatalysis and Genetic Code Expansion
The fields of biocatalysis and genetic code expansion offer powerful synergistic approaches for the utilization and diversification of peptides containing this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of sustainable chemical synthesis. rug.nl Genetic code expansion, a revolutionary technique, allows for the incorporation of non-canonical amino acids (ncAAs) with unique functionalities into proteins, thereby creating novel biocatalysts and materials. rug.nlnih.govukri.org
By expanding the genetic code, researchers can introduce ncAAs with diverse chemical properties, such as catalytic motifs, bio-orthogonal handles, or photo-responsive elements, into proteins. ukri.org This has led to the development of new generations of biocatalysts and advanced biomaterials. ukri.org While direct incorporation of a large, protected amino acid like this compound via genetic code expansion is currently challenging, the synergy lies in using enzymes engineered through this method to act upon peptides containing Dbg.
For example, engineered enzymes could be developed to selectively modify the Dbg residue within a peptide, introducing further chemical diversity. This could involve stereoselective transformations or the addition of other functional groups. The ability to perform such modifications with the high selectivity of enzymes would be a significant advantage over traditional chemical methods.
Furthermore, genetic code expansion can be used to create proteins with binding pockets specifically designed to recognize and interact with Dbg-containing peptides. This could be invaluable for developing diagnostic tools or purification methods.
Table 2: Potential Synergies between this compound and Advanced Biological Techniques
| Technique | Description | Potential Application with this compound |
| Biocatalysis | Use of enzymes to catalyze chemical reactions. rug.nl | Enzymatic modification of Dbg-containing peptides for enhanced activity or stability. |
| Genetic Code Expansion | Incorporation of non-canonical amino acids into proteins. rug.nlnih.govukri.org | Creation of novel enzymes that can process or interact with Dbg-containing peptides. |
| Directed Evolution | Laboratory process to evolve proteins with desired properties. rug.nl | Optimization of enzymes for specific transformations on Dbg-containing substrates. |
Potential in Material Science and Bio-inspired Material Design
The unique structural characteristics of the Dbg residue make this compound a promising building block for the development of novel materials in the field of material science and bio-inspired material design. Bio-inspired materials seek to replicate the design principles of natural materials like bone, teeth, and mollusk shells to create "smart" materials with desirable properties. uni-mainz.deethz.ch
The incorporation of Dbg into peptides can influence their secondary structure and self-assembly properties. This can lead to the formation of well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for cell culture.
Researchers in the field of bio-inspired materials are focused on establishing design rules for creating macromolecular and nanomaterial-based building blocks that can assemble into stimuli-responsive materials. uni-mainz.de The rigid and bulky nature of the Dbg side chain can be exploited to control the packing and intermolecular interactions of peptides, leading to materials with tailored mechanical and chemical properties.
For instance, Dbg-containing peptides could be designed to self-assemble into hydrogels that respond to changes in pH or temperature, allowing for the controlled release of encapsulated drugs. Similarly, the incorporation of Dbg into peptide-based polymers could enhance their thermal stability or resistance to enzymatic degradation, making them suitable for applications in harsh environments. nasa.gov
Table 3: Potential Applications of this compound in Material Science
| Application Area | Description | Role of this compound |
| Hydrogel Formation | Self-assembly of peptides into three-dimensional networks that can trap large amounts of water. | The Dbg residue can promote specific intermolecular interactions that drive hydrogelation. |
| Nanofiber Scaffolds | Formation of fibrous structures at the nanoscale for applications in tissue engineering and regenerative medicine. | Dbg can influence the morphology and mechanical properties of the resulting nanofibers. |
| Stimuli-Responsive Materials | Materials that change their properties in response to external stimuli such as light, temperature, or pH. uni-mainz.de | Peptides containing Dbg can be designed to undergo conformational changes that trigger a macroscopic response. |
| Biocompatible Coatings | Thin films of peptides applied to medical devices to improve their biocompatibility and reduce fouling. | The unique surface properties of Dbg-containing peptides could be utilized to create non-stick or antimicrobial coatings. |
Future Directions in Structure-Activity Relationship Methodologies
Future advancements in understanding and optimizing the function of Dbg-containing peptides will heavily rely on sophisticated structure-activity relationship (SAR) methodologies. SAR studies are fundamental to drug discovery and aim to understand how the three-dimensional structure of a molecule relates to its biological activity. azolifesciences.com
For Dbg-containing peptides, SAR studies will focus on elucidating the role of the Dbg residue in receptor binding, enzyme inhibition, or other biological functions. This involves systematically modifying the peptide sequence and assessing the impact of these changes on activity. acs.org For example, an "alanine scan," where each amino acid is sequentially replaced with alanine (B10760859), can identify key residues for activity. acs.org
Computational methods, including quantitative structure-activity relationship (QSAR) models and pharmacophore modeling, will play an increasingly important role. azolifesciences.com These in silico approaches can rapidly characterize SARs and guide the design of more potent and selective peptide analogues. azolifesciences.com Three-dimensional QSAR approaches are particularly valuable as they can account for the stereochemistry of the Dbg residue and its interactions with the target. azolifesciences.com
The integration of experimental data from techniques like X-ray crystallography and NMR spectroscopy with computational modeling will provide a detailed picture of the binding mode of Dbg-containing peptides. This information is crucial for the rational design of next-generation therapeutics.
Table 4: Methodologies for Structure-Activity Relationship (SAR) Studies of Dbg-Containing Peptides
| Methodology | Description | Application to Dbg-Containing Peptides |
| Alanine Scanning | Systematically replacing each amino acid with alanine to determine its contribution to activity. acs.org | Identifies the importance of the Dbg residue and other amino acids in the peptide sequence. |
| Analogue Synthesis | Creating a series of related peptides with modifications to the Dbg residue or other parts of the sequence. | Explores the impact of stereochemistry, side-chain modifications, and backbone cyclization on activity. |
| Computational Modeling | Using computer simulations to predict the binding of peptides to their targets and to develop QSAR models. azolifesciences.com | Guides the design of new peptides with improved properties and reduces the need for extensive experimental screening. |
| Spectroscopic Techniques | Using methods like NMR and circular dichroism to study the conformation of peptides in solution. | Provides insights into how the Dbg residue influences the overall structure of the peptide. |
Addressing Scalability and Cost-Effectiveness in Industrial Applications
For this compound to be widely adopted in industrial applications, particularly in the pharmaceutical industry, challenges related to scalability and cost-effectiveness of peptide synthesis must be addressed. Solid-phase peptide synthesis (SPPS), while a powerful technique, can be expensive and generate significant waste, especially when scaled up for the production of large quantities of peptides. rsc.org
To improve the economic viability of producing Dbg-containing peptides, research is focused on several areas. The development of more efficient and higher-yielding synthetic routes to this compound is a key priority. Additionally, optimizing the SPPS process to reduce the consumption of reagents and solvents is crucial. This includes exploring the use of greener solvents and developing more efficient coupling and deprotection protocols. rsc.org
Microwave-assisted SPPS has emerged as a technology that can significantly reduce reaction times and improve the quality of the crude peptide, which in turn simplifies the downstream purification process. rsc.org Furthermore, the development of robust and scalable purification techniques, such as high-performance liquid chromatography (HPLC), is essential for obtaining highly pure peptides required for therapeutic applications.
Ultimately, a multi-pronged approach that combines improvements in the synthesis of the building block, optimization of the peptide assembly process, and efficient purification strategies will be necessary to make the industrial production of Dbg-containing peptides both scalable and cost-effective.
Table 5: Strategies for Improving Scalability and Cost-Effectiveness
| Strategy | Description | Impact on Dbg-Containing Peptide Production |
| Process Optimization | Refining SPPS parameters such as solvent choice, coupling reagents, and reaction times. rsc.org | Reduces reagent consumption, waste generation, and overall production costs. |
| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate chemical reactions in SPPS. rsc.org | Shortens synthesis time and can lead to higher purity crude products. |
| Improved Purification Methods | Developing more efficient and scalable chromatography techniques. | Increases the yield of the final, highly pure peptide and reduces purification costs. |
| Alternative Synthetic Routes | Exploring enzymatic or hybrid chemical-enzymatic approaches to peptide synthesis. | Offers potential for greener and more cost-effective production in the long term. |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Fmoc-Dbg-OH using Fmoc solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Resin Preparation : Swell the resin (e.g., Wang or Rink amide) in DCM/DMF.
- Fmoc Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group.
- Coupling Reaction : Activate this compound with coupling reagents (e.g., HOBt/DIC or HBTU/DIEA) for 1–2 hours under nitrogen.
- Cleavage and Isolation : Use TFA-based cleavage cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to release the compound from the resin, followed by precipitation in cold ether and lyophilization .
Q. How to characterize the purity and structural identity of this compound?
- Analytical Workflow :
- Purity : Reverse-phase HPLC (C18 column, gradient: 5–95% acetonitrile/0.1% TFA over 20 min) with UV detection at 220 nm.
- Structural Confirmation :
- 1H/13C NMR : Verify backbone protons (e.g., Fmoc aromatic protons at 7.3–7.8 ppm) and absence of residual solvents.
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .
Advanced Research & Methodological Challenges
Q. How to optimize coupling efficiency of this compound in sterically hindered peptide sequences?
- Strategies :
- Reagent Selection : Use bulky activators like PyBOP or OxymaPure to reduce steric hindrance.
- Extended Coupling : Increase reaction time (4–6 hours) or perform double couplings.
- Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 30 W) to enhance reaction kinetics .
Q. How to resolve contradictions between theoretical and observed mass spectrometry data for this compound-containing peptides?
- Root Cause Analysis :
- Adduct Formation : Check for sodium/potassium adducts (+22/+38 Da) or TFA adducts in ESI-MS.
- Side Reactions : Investigate potential oxidation (e.g., methionine residues) or incomplete deprotection via HPLC-MS/MS .
- Resolution :
- Use high-resolution MS (HRMS) to distinguish isotopic patterns.
- Compare retention times with synthetic standards and validate via 2D NMR (e.g., HSQC for backbone assignment) .
Q. What experimental design principles apply when integrating this compound into enzymatically stable peptide analogs?
- Design Framework :
- Hypothesis Testing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives (e.g., "Does DbG substitution enhance proteolytic stability?").
- Control Groups : Compare stability of DbG-containing peptides vs. wild-type in serum-containing buffers via LC-MS quantification over 24 hours .
Q. How to validate analytical methods for this compound in compliance with ICH Q2(R1) guidelines?
- Validation Protocol :
- Specificity : Demonstrate resolution from related impurities (e.g., deprotected byproducts) via HPLC.
- Linearity : Prepare a 5-point calibration curve (1–100 µg/mL) with R² ≥ 0.995.
- Accuracy/Precision : Spike recovery tests (80–120%) and inter-day RSD < 2% .
Handling and Safety Considerations
Q. What are the best practices for storing this compound to prevent degradation?
- Storage Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
